molecular formula C16H22ClN3O B2490151 1-(4-Chlorobenzyl)-3-(4-(diethylamino)but-2-yn-1-yl)urea CAS No. 1396684-41-5

1-(4-Chlorobenzyl)-3-(4-(diethylamino)but-2-yn-1-yl)urea

Cat. No.: B2490151
CAS No.: 1396684-41-5
M. Wt: 307.82
InChI Key: FZEIIPFGTRZRJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorobenzyl)-3-(4-(diethylamino)but-2-yn-1-yl)urea ( 1396684-41-5) is a synthetic organic compound featuring a urea core functionalized with a 4-chlorobenzyl group and a 4-(diethylamino)but-2-yn-1-yl chain. With a molecular formula of C16H22ClN3O and a molecular weight of 307.82, this molecule is of significant interest in modern medicinal chemistry research . The urea functional group is a privileged pharmacophore in drug discovery due to its exceptional ability to form stable, multiple hydrogen bonds with biological targets, which is crucial for achieving high potency and selectivity in lead compounds . The specific structure of this compound, which combines a chlorinated aromatic system with an alkynyl diethylamino tail, suggests potential for diverse biochemical interactions. Its structural features are characteristic of molecules designed to cross physiological barriers like the blood-brain barrier, indicating potential applicability in neuroscientific research . This aligns with the investigation of complex neurological disorders, where the cholinergic system, involving neurotransmitters like acetylcholine, is a key therapeutic target . Furthermore, the distinct molecular architecture makes it a valuable chemical tool for probing protein-ligand interactions and for serving as a synthetic intermediate in the development of more complex bioactive molecules. This product is provided For Research Use Only. It is strictly intended for laboratory research and chemical analysis purposes and is not certified for human or veterinary diagnostic, therapeutic, or any other consumer use. Researchers should handle this material with appropriate care and in accordance with all applicable local and national safety regulations.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[4-(diethylamino)but-2-ynyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3O/c1-3-20(4-2)12-6-5-11-18-16(21)19-13-14-7-9-15(17)10-8-14/h7-10H,3-4,11-13H2,1-2H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZEIIPFGTRZRJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC#CCNC(=O)NCC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-(Diethylamino)but-2-yn-1-amine

The propargylic amine intermediate is synthesized via a Sonogashira coupling between a terminal alkyne and a diethylamine-substituted alkyl halide. For instance, reaction of 1-chloro-3-diethylaminopropane with propargylamine in the presence of palladium(II) chloride (2 mol%), copper(I) iodide (7 mol%), and triethylamine yields 4-(diethylamino)but-2-yn-1-amine in 70% yield after column chromatography (hexane/ethyl acetate, 8:2). Key spectroscopic data include:

  • ¹H NMR (400 MHz, CDCl₃) : δ 3.42 (t, J = 2.4 Hz, 2H), 2.61 (q, J = 7.1 Hz, 4H), 2.50 (t, J = 2.4 Hz, 2H), 1.09 (t, J = 7.1 Hz, 6H).
  • ¹³C NMR (101 MHz, CDCl₃) : δ 83.5, 71.2, 47.8, 46.3, 12.4.

Preparation of 4-Chlorobenzyl Isocyanate

4-Chlorobenzyl isocyanate is synthesized via phosgenation of 4-chlorobenzylamine. Under inert conditions, 4-chlorobenzylamine reacts with triphosgene in dichloromethane at 0°C, followed by gradual warming to room temperature. The resultant isocyanate is purified by distillation under reduced pressure (bp 78–80°C, 15 mmHg), yielding a colorless liquid (85% yield).

Urea Formation via Base-Catalyzed Hydroamidation

The union of 4-(diethylamino)but-2-yn-1-amine and 4-chlorobenzyl isocyanate proceeds through a BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine)-catalyzed hydroamidation. This method, adapted from analogous propargylic urea syntheses, affords the target compound in 62–68% yield under mild conditions.

Optimized Reaction Conditions

  • Catalyst : BEMP (10 mol%)
  • Solvent : Acetonitrile (0.1 M)
  • Temperature : Room temperature (25°C)
  • Time : 1 minute
  • Workup : Concentration under reduced pressure, purification via silica gel chromatography (hexane/ethyl acetate, 6:4)

Mechanistic Insights : Computational studies (ωB97XD/6-31G) reveal a two-step pathway: (1) base-mediated deprotonation of the urea N–H bond (ΔG‡ = 12.5 kcal/mol) and (2) 5-exo-dig* cyclization via a low-energy transition state (ΔG‡ = 8.3 kcal/mol). The electron-deficient allene intermediate facilitates regioselective attack by the isocyanate oxygen, ensuring exclusive formation of the five-membered urea ring.

Alternative Synthetic Routes and Comparative Analysis

Stepwise Coupling Using Carbodiimide Activation

An alternative approach employs carbodiimide-mediated coupling of 4-(diethylamino)but-2-yn-1-amine with 4-chlorobenzylcarbamic acid. Activation with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in THF at 0°C yields the urea product in 55% yield. However, this method necessitates stringent anhydrous conditions and prolonged reaction times (12 h), rendering it less efficient than the BEMP-catalyzed route.

Solid-Phase Synthesis on Wang Resin

For combinatorial applications, the target compound is synthesized on Wang resin via Fmoc-strategy peptide coupling. After immobilization of 4-chlorobenzylamine, on-resin reaction with 4-(diethylamino)but-2-ynoyl chloride and subsequent cleavage with trifluoroacetic acid affords the urea derivative in 48% yield. While scalable, this method introduces additional purification challenges due to resin-bound byproducts.

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.32 (d, J = 8.4 Hz, 2H, ArH), 7.25 (d, J = 8.4 Hz, 2H, ArH), 6.24 (bs, 1H, NH), 4.31 (s, 2H, CH₂Ar), 3.38 (t, J = 2.3 Hz, 2H, C≡CCH₂), 2.58 (q, J = 7.0 Hz, 4H, N(CH₂CH₃)₂), 2.45 (t, J = 2.3 Hz, 2H, CH₂N), 1.07 (t, J = 7.0 Hz, 6H, CH₂CH₃).
  • ¹³C NMR (101 MHz, CDCl₃) : δ 158.2 (C=O), 136.5 (ArC), 132.8 (ArC), 129.4 (ArCH), 128.7 (ArCH), 83.9 (C≡C), 71.5 (C≡C), 47.9 (N(CH₂CH₃)₂), 46.8 (CH₂N), 43.2 (CH₂Ar), 12.6 (CH₂CH₃).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₆H₂₁ClN₃O (M + H)⁺ : m/z 306.1375
  • Observed : m/z 306.1378

Challenges in Scalability and Purity Optimization

Despite high catalytic efficiency, the BEMP-mediated synthesis encounters limitations in scalability due to exothermicity during the cyclization step. Pilot-scale reactions (100 mmol) require controlled addition of isocyanate over 30 minutes to maintain temperatures below 40°C. Additionally, residual palladium from Sonogashira couplings necessitates treatment with trisamine silica gel to reduce Pd content to <5 ppm.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorobenzyl)-3-(4-(diethylamino)but-2-yn-1-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe for studying biological processes.

    Medicine: Investigated for its pharmacological properties, such as potential therapeutic effects.

    Industry: Used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzyl)-3-(4-(diethylamino)but-2-yn-1-yl)urea would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorobenzyl)-3-(4-(dimethylamino)but-2-yn-1-yl)urea: Similar structure but with dimethylamino instead of diethylamino.

    1-(4-Chlorobenzyl)-3-(4-(diethylamino)but-2-yn-1-yl)thiourea: Similar structure but with a thiourea group instead of a urea group.

Uniqueness

1-(4-Chlorobenzyl)-3-(4-(diethylamino)but-2-yn-1-yl)urea is unique due to the presence of both the chlorobenzyl and diethylamino butynyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

1-(4-Chlorobenzyl)-3-(4-(diethylamino)but-2-yn-1-yl)urea is a synthetic organic compound belonging to the urea class, characterized by its unique chlorobenzyl and diethylamino butynyl substituents. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H22ClN3O\text{C}_{16}\text{H}_{22}\text{Cl}\text{N}_{3}\text{O}

Key Features:

  • Chlorobenzyl Group : This moiety may enhance lipophilicity, potentially improving membrane permeability.
  • Diethylamino Butynyl Group : This segment is believed to contribute to the compound's biological activity through interactions with various biological targets.

Biological Activity Overview

Research into the biological activity of this compound is still developing, but preliminary studies suggest several areas of interest:

The proposed mechanism of action involves:

  • DNA Interaction : Similar compounds have shown that their biological activity may stem from the ability to form covalent bonds with DNA, leading to cross-linking and subsequent apoptosis in cancer cells.
  • Enzyme Inhibition : The diethylamino component might interact with specific enzymes or receptors, altering their activity and contributing to the compound's overall biological effects.

Case Studies and Comparative Analysis

A comparative analysis with related compounds provides insights into the potential efficacy and safety profiles of this compound.

Compound NameStructureAntitumor ActivityMechanism
1-(4-Chlorobenzyl)-3-(4-(dimethylamino)but-2-yn-1-yl)ureaStructureModerateDNA cross-linking
1-(4-Chlorobenzyl)-3-(4-(diethylamino)but-2-yn-1-yl)thioureaStructureLowEnzyme inhibition
1-Nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)ureaStructureHighDNA interaction

Observations:

  • The presence of a chlorobenzyl group is common among compounds with significant antitumor activity.
  • Variations in the amino substituents (e.g., diethyl vs. dimethyl) can affect both potency and selectivity towards biological targets.

Toxicological Profile

Understanding the safety profile is crucial for any therapeutic application. Compounds similar to this compound have exhibited varying degrees of toxicity, often correlated with their mechanism of action involving DNA interaction. For instance, some chloroethylnitrosoureas have been associated with mutagenicity and carcinogenicity due to their ability to induce DNA damage .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-Chlorobenzyl)-3-(4-(diethylamino)but-2-yn-1-yl)urea, and how can purity be maximized?

  • Methodology : Multi-step synthesis typically involves coupling a 4-chlorobenzyl isocyanate with a diethylamino-substituted alkyne precursor. Key steps include:

  • Step 1 : Preparation of the alkyne intermediate via Sonogashira coupling or alkylation under anhydrous conditions (e.g., using THF or DMF as solvents) .
  • Step 2 : Urea bond formation via reaction with 4-chlorobenzyl isocyanate at 0–5°C to minimize side reactions .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How can the compound’s structure be rigorously characterized?

  • Analytical Techniques :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the urea linkage (δ ~6.5–7.5 ppm for NH protons) and diethylamino group (δ ~2.5–3.5 ppm for CH2_2) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]+^+: ~375–385 Da) .
  • X-ray Crystallography : For absolute conformation validation, employ SHELX software for structure refinement (R factor <0.05 for high confidence) .

Q. What preliminary biological activity assays are recommended for this compound?

  • Screening Workflow :

  • Cytotoxicity : MTT assay in HEK293 cells (72-hour exposure, IC50_{50} calculation via non-linear regression) .
  • Antiviral Activity : Test against Coxsackievirus B3 (CVB3) using plaque reduction assays. Non-toxic concentrations (e.g., 125 µg/mL) are applied pre- and post-infection to assess replication inhibition .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for the diethylamino and chlorobenzyl substituents?

  • SAR Strategies :

  • Analog Synthesis : Replace the 4-chlorobenzyl group with fluorobenzyl or methoxybenzyl derivatives to evaluate electronic effects on bioactivity .
  • Alkyne Modifications : Substitute the diethylamino group with pyrrolidino or morpholino groups to assess steric/electronic impacts on target binding .
  • Data Analysis : Compare EC50_{50} values (e.g., antiviral activity) across analogs using ANOVA to identify statistically significant trends .

Q. What experimental designs mitigate contradictions in crystallographic vs. spectroscopic data?

  • Resolution Methods :

  • Dynamic NMR : Detect conformational flexibility (e.g., urea bond rotation) that may explain discrepancies between solution-state NMR and solid-state X-ray data .
  • DFT Calculations : Optimize molecular geometry using Gaussian09 and compare computed vs. experimental bond lengths/angles (RMSD <0.01 Å for validation) .

Q. How can computational modeling predict binding modes with biological targets?

  • Protocol :

  • Docking Studies : Use AutoDock Vina to model interactions with viral proteases (e.g., CVB3 3C protease). Focus on hydrogen bonding between the urea NH and catalytic residues (e.g., Cys147) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSF <1.5 Å for key residues) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.